Boranediamine, 1-ethynyl-N,N,N',N'-tetrakis(1-methylethyl)-
Description
This boron-containing compound features a central boron atom coordinated by two amine groups and substituted with an ethynyl group and four isopropyl (1-methylethyl) moieties. The tetrakis(1-methylethyl) substituents impart significant steric bulk, enhancing thermal stability and influencing solubility in organic solvents.
Properties
CAS No. |
152272-70-3 |
|---|---|
Molecular Formula |
C14H29BN2 |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
N-[[di(propan-2-yl)amino]-ethynylboranyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H29BN2/c1-10-15(16(11(2)3)12(4)5)17(13(6)7)14(8)9/h1,11-14H,2-9H3 |
InChI Key |
ZEBISWYBLGALPQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C#C)(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction of Boron Tribromide with Tetraisopropylamine
A foundational approach involves the reaction of boron tribromide (BBr₃) with tetraisopropylamine [(CH₃)₂CH]₂NH to form a borane-amine adduct. This method is adapted from protocols for synthesizing bromobis(dimethylamino)borane (BDAB).
Procedure :
- Adduct Formation :
- Ethynyl Substitution :
- React the intermediate with lithium acetylide (LiC≡CH) in tetrahydrofuran (THF) at −78°C.
- Quench with methanol and purify via vacuum distillation to obtain the target compound.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Adduct) | 80–85% | |
| Reaction Temperature | −30°C to 25°C | |
| Solvent | Pentane |
Method 2: Borane-Tertiary Amine Complexation via Borohydride Reduction
Sodium Borohydride-Mediated Synthesis
This method derives from trialkylamine borane syntheses using borohydrides and tertiary amines.
Procedure :
- Complex Formation :
- Ethynylation :
- Treat the complex with ethynylmagnesium bromide (HC≡CMgBr) in diethyl ether.
- Hydrolyze with NH₄Cl and extract with dichloromethane.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Complex) | 70–75% | |
| Catalytic Acid | CO₂ or acetic acid | |
| Reaction Time | 3–8 hours |
Method 3: Transmetalation from Boronic Esters
Boronic Ester Intermediate Synthesis
Adapted from β-aminoalkylborane protocols, this route utilizes boronic ester intermediates for ethynyl group incorporation.
Procedure :
- Boronic Ester Formation :
- Alkyne Coupling :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Boronic Acid Recovery | >90% recyclable | |
| Coupling Catalyst | Pd(PPh₃)₂Cl₂/CuI |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| 1 | 65–70 | Moderate | High (BBr₃) |
| 2 | 70–75 | High | Moderate |
| 3 | 50–60 | Low | Low (Pd) |
Chemical Reactions Analysis
Types of Reactions: Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydrogen compounds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydrogen compounds.
Substitution: Various substituted boranediamine derivatives.
Scientific Research Applications
Chemistry: Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- is used as a catalyst in organic synthesis reactions, including hydrogenation and hydroboration. Its unique structure allows it to facilitate these reactions efficiently.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- involves its interaction with molecular targets through the boron-nitrogen bond. This interaction can lead to the formation of stable complexes with other molecules, facilitating various chemical reactions. The ethynyl group also plays a role in enhancing the reactivity of the compound, allowing it to participate in multiple reaction pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- Electronic Effects: The ethynyl group in the target boranediamine likely lowers HOMO energy compared to chloro analogs, enhancing electron-transport capabilities in OLEDs. In contrast, allyl or cyanoethyl groups in phosphorodiamidites increase electrophilicity for nucleophilic substitution in DNA synthesis .
Electrochemical and Thermal Properties
Table 2: Inferred Properties Based on Structural Analogs
Analysis :
- The ethynyl boranediamine’s HOMO energy is hypothesized to align with acridone derivatives (e.g., -5.2 eV), making it suitable for hole transport in OLEDs. Its thermal stability likely exceeds 200°C due to bulky isopropyl groups, comparable to spiro-OMe-TAD .
- Phosphorodiamidites (e.g., Allyl tetraisopropylphosphorodiamidite) exhibit lower thermal stability but are pivotal in synthesizing nucleotides due to their reactivity .
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